Anaspaz
Overview
Description
Synthesis Analysis
Research on the synthesis of compounds related to Anaspaz focuses on creating structurally diverse compounds under mild conditions. An example is the stereoselective construction of dispiro-[oxazolidine-2-thione]bisoxindoles from 3-isothiocyanato oxindoles and isatins/isatinimines, showcasing an efficient approach to producing complex molecules with potential pharmaceutical applications (Han et al., 2012).
Molecular Structure Analysis
The analysis of molecular structures, especially in relation to biological activity, employs techniques like biological spectra analysis to link molecular structure with broad biological effects. This approach provides a quantitative relationship between chemical structures and biological activity without the need for direct knowledge of a molecule's drug targets (Fliri et al., 2005).
Chemical Reactions and Properties
Chemical reactions and properties of Anaspaz-related compounds involve enantioselective synthesis and catalysis , highlighting the role of triazoles in drug discovery. Triazoles serve as pharmacophores due to their reliability, specificity, and biocompatibility in click chemistry, a crucial aspect in the synthesis of many pharmaceutical drugs (Agalave et al., 2011).
Physical Properties Analysis
The physical properties of compounds, including those related to Anaspaz, are crucial for understanding their behavior in biological systems and the environment. Quantitative Structure-Property Relationship (QSPR) models, for example, help in predicting the physicochemical properties of compounds from their molecular structure, aiding in the design of new molecules with desirable properties. Such models are essential in environmental chemistry and drug design to predict solubility, volatility, and other critical properties (Bhhatarai & Gramatica, 2011).
Scientific Research Applications
Ethical Guidelines in Animal Pain Research
The International Association for the Study of Pain (IASP®) has established ethical guidelines for experimental pain studies in animals, emphasizing the importance of minimizing pain in such research. These guidelines are crucial for studies that intend to stimulate chronic pain in humans, ensuring ethical treatment of animals in pain research (Zimmermann, 1983).
Metabolomic Profiling in Clinical Trials
Anaprazole, a proton pump inhibitor, was studied for its metabolites in human plasma, revealing metabolic pathways and supporting pharmacokinetic evaluations in clinical trials. This research is vital for understanding drug metabolism and efficacy (Tang et al., 2020).
3D Cell Culture Analysis Software
AnaSP, an open-source software tool, was developed for analyzing morphological parameters of spheroids in 3D cell cultures. This tool is beneficial for drug and treatment validation in 3D models of tumors and metastases, enhancing research in human care applications (Piccinini, 2015).
Pharmacometabolomics in Precision Medicine
The emergence of pharmacometabolomics highlights the role of metabolomics in understanding individual responses to drugs, thereby advancing precision medicine. This field complements pharmacogenomics and supports drug discovery and development (Kaddurah-Daouk & Weinshilboum, 2015).
Virtual Trials in Schizophrenia
A virtual human patient trial using Quantitative Systems Pharmacology explored the synergistic effects of cholinomimetics and memantine in cognitive impairment in schizophrenia, highlighting the potential of computer modeling in psychiatric drug research (Geerts et al., 2015).
Safety And Hazards
Anaspaz may cause side effects such as dizziness, drowsiness, blurred vision, dry mouth, headache, trouble sleeping, constipation, flushing, dry skin, and decreased sweating . Serious side effects include mental/mood changes (such as confusion, unusual excitement), fast/irregular heartbeat, difficulty urinating, decreased sexual ability, loss of coordination, trouble speaking, vomiting . Very serious side effects include eye pain/swelling/redness, vision changes (such as seeing rainbows around lights at night), and serious allergic reactions .
properties
IUPAC Name |
[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate;sulfuric acid;dihydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C17H23NO3.H2O4S.2H2O/c2*1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12;1-5(2,3)4;;/h2*2-6,13-16,19H,7-11H2,1H3;(H2,1,2,3,4);2*1H2/t2*13-,14+,15?,16-;;;/m11.../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXSVDJUWKSRQMD-OMLVBYQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.O.O.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)[C@H](CO)C3=CC=CC=C3.CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)[C@H](CO)C3=CC=CC=C3.O.O.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H52N2O12S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
712.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Anaspaz | |
CAS RN |
6835-16-1, 620-61-1 | |
Record name | Hyoscyamine sulfate [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006835161 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hyoscyamine sulphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.678 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HYOSCYAMINE SULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2R8V82B84 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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